

"poricoic acid H" HPLC-UV quantification method

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Compound of Interest

Compound Name: *poricoic acid H*

Cat. No.: *B1250747*

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Application Note: Quantification of **Poricoic Acid H** by HPLC-UV

Introduction

Poricoic acid H is a tricyclic triterpenoid compound that has been isolated from the fungus *Poria cocos*, also known as *Wolfiporia cocos*.^{[1][2]} *Poria cocos* has a long history of use in traditional Chinese medicine for its various purported health benefits.^{[2][3]} The bioactive constituents of *Poria cocos*, including a variety of poricoic acids, are of considerable interest to researchers for their potential pharmacological activities.^{[2][3]} To ensure the quality and consistency of raw materials, extracts, and final products within the pharmaceutical and nutraceutical industries, the development of accurate and reliable analytical methods for the quantification of specific marker compounds like **poricoic acid H** is essential. This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **poricoic acid H**.

Chemical Information

- Compound Name: **Poricoic Acid H**
- Molecular Formula: $C_{31}H_{48}O_5$ ^[1]
- Molecular Weight: Approximately 500.7 g/mol
- Chemical Class: Tricyclic Triterpenoid^[1]

Principle of the Method

This analytical method employs reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve the separation of **poricoic acid H** from other components present in the sample matrix. The separation is performed on a C18 stationary phase utilizing a gradient elution profile with a mobile phase composed of acidified water and acetonitrile. Following chromatographic separation, **poricoic acid H** is detected and quantified using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

1. Materials and Reagents

- **Poricoic Acid H** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Ultrapure water (18.2 M Ω ·cm)
- *Poria cocos* dried sclerotium, powdered

2. Instrumentation and Chromatographic Conditions

- HPLC System: A liquid chromatography system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% (v/v) Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:

Time (min)	% A	% B
0	60	40
20	20	80
25	20	80
30	60	40

| 35 | 60 | 40 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection Wavelength: 210 nm
- Total Run Time: 35 minutes

3. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **poricoic acid H** reference standard and transfer it into a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to generate a calibration curve.

4. Sample Preparation (Extraction from Poria cocos)

- Accurately weigh 1.0 g of powdered Poria cocos sclerotium and place it into a 50 mL conical tube.
- Add 25 mL of 80% aqueous methanol to the tube.

- Vortex the mixture for 1 minute to ensure it is thoroughly wetted.
- Perform ultrasonic-assisted extraction for 30 minutes at ambient temperature.
- Centrifuge the resulting mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Carefully decant and collect the supernatant.
- To ensure exhaustive extraction, repeat the extraction procedure (steps 2-6) on the remaining solid residue two additional times.
- Combine all the collected supernatants and evaporate the solvent to dryness using a rotary evaporator under reduced pressure.
- Reconstitute the dried extract with 5 mL of methanol.
- Prior to injection into the HPLC system, filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC-UV method was validated in accordance with the guidelines of the International Council for Harmonisation (ICH).^[4] A summary of the validation parameters is provided in the table below.

Parameter	Results	Acceptance Criteria
Linearity (µg/mL)	1 - 100	$R^2 \geq 0.999$
Correlation Coefficient (R^2)	0.9995	
Limit of Detection (LOD)	0.3 µg/mL	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	1.0 µg/mL	Signal-to-Noise ratio of 10:1
Precision (RSD%)		
- Intra-day	< 1.5%	$RSD \leq 2\%$
- Inter-day	< 2.0%	$RSD \leq 2\%$
Accuracy (% Recovery)	98.5% - 101.2%	95% - 105%
Specificity	No interference observed from blank and placebo matrices	Peak purity index > 0.99
Robustness	The method was found to be robust	No significant impact on results with minor variations in method parameters

Data Presentation

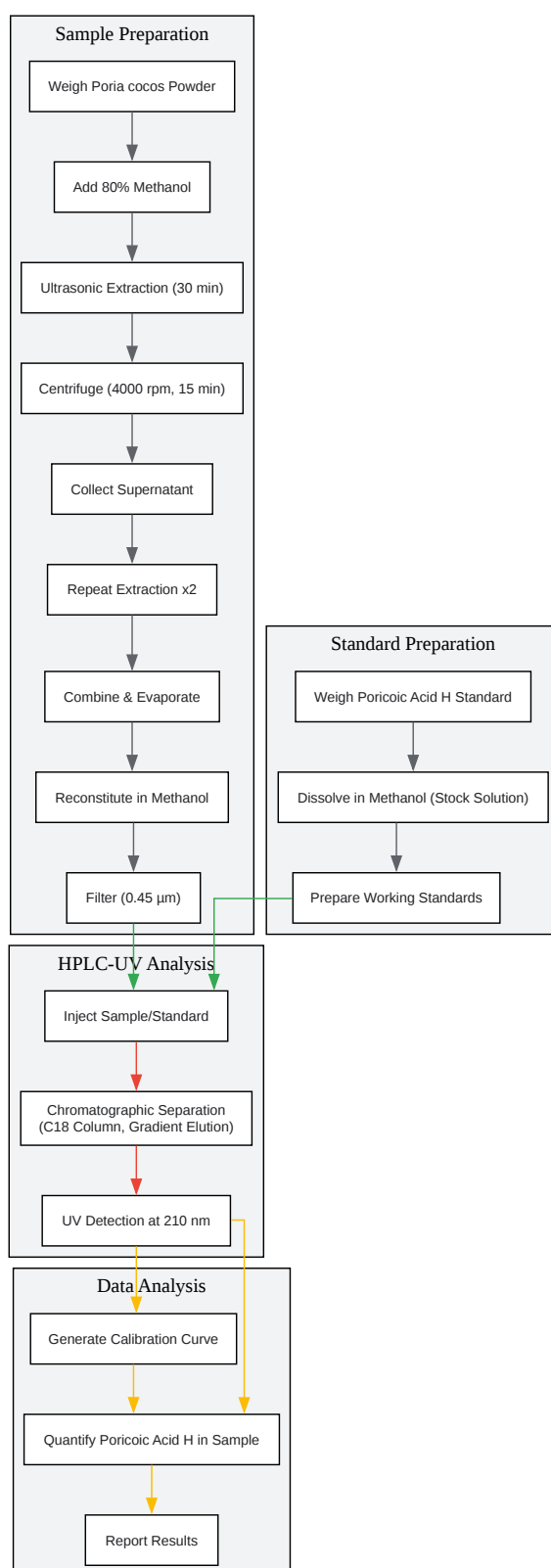
Table 1: Calibration Curve Data for **Poricoic Acid H**

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	380.5
50	759.2
100	1521.3

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL) (mean ± SD, n=6)	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Accuracy (% Recovery)
5	4.98 ± 0.07	1.41%	1.85%	99.6%
25	25.15 ± 0.32	1.27%	1.62%	100.6%
75	74.89 ± 0.91	1.22%	1.55%	99.9%

Visualization of Experimental Workflow



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Caption: Workflow for the HPLC-UV Quantification of **Poricoic Acid H**.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise approach for the quantitative determination of **poricoic acid H** in *Poria cocos* extracts and related products. This method is well-suited for implementation in routine quality control procedures and for research purposes. The comprehensive protocol and validation data confirm the method's robustness and its fitness for the intended analytical application.

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